Ambenonium chloride tetrahydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;dichloride;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40Cl2N4O2.2ClH.4H2O/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;;;;;;/h9-16H,5-8,17-22H2,1-4H3;2*1H;4*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLYNBGKFQTWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.O.O.O.O.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50Cl4N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017939 | |
| Record name | Ambenonium chloride tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52022-31-8 | |
| Record name | Ambenonium chloride tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052022318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambenonium chloride tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMBENONIUM CHLORIDE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1OT01KW1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Architecture and Structural Determinants of Ambenonium Chloride Tetrahydrate
Elucidation of the Symmetrical Oxalamide-based Bis-quaternary Ammonium (B1175870) Ion Structure
The core of the ambenonium (B1664838) cation is a symmetrical structure built upon an oxalamide linker. nih.gov This central feature consists of a 1,2-dioxo-1,2-ethanediyl group, which is essentially an oxalate (B1200264) derivative where the oxygen atoms are replaced by imino (-NH-) groups. This oxalamide bridge connects two identical ethylaminoethyl chains.
Contributions of Ethyl and 2-Chlorobenzyl Moieties to Molecular Configuration
Attached to each of the two quaternary nitrogen atoms are two ethyl groups (-CH₂CH₃) and one 2-chlorobenzyl group (-CH₂C₆H₄Cl). nih.gov These substituent groups are not merely passive components; they play a crucial role in defining the three-dimensional configuration and steric profile of the molecule.
Stereochemical Considerations and Conformational Analysis
From a stereochemical perspective, ambenonium chloride is an achiral molecule. nih.govncats.ionih.gov It does not possess any stereocenters, which are carbon atoms attached to four different substituent groups. nih.govncats.io Consequently, the compound does not exhibit optical activity.
Despite being achiral, the molecule possesses considerable conformational flexibility due to the presence of multiple single bonds. carewellpharma.in Significant rotation can occur around the bonds within the ethylene (B1197577) bridges and the ethyl groups. The conformation of the molecule at any given moment is determined by the interplay of steric repulsions between the bulky substituent groups and the torsional strain associated with bond rotations. The most stable conformation will be the one that minimizes these steric and torsional energies. The symmetrical nature of the molecule suggests that the conformational dynamics of one half of the molecule will mirror the other.
Influence of the Tetrahydrate Moiety on Molecular Conformation
The designation "tetrahydrate" indicates that four molecules of water are incorporated into the crystal lattice for each molecule of ambenonium chloride. nih.govnih.govontosight.ai These water molecules are not merely surface-adsorbed but are integral to the solid-state structure. The presence of the tetrahydrate moiety has a significant influence on the molecular conformation of ambenonium chloride in its crystalline form.
Synthetic Methodologies and Derivative Chemistry of Ambenonium Chloride Tetrahydrate
Pioneering Chemical Synthesis Pathways of Ambenonium (B1664838) and its Analogues
The chemical synthesis of ambenonium and its analogues generally involves the reaction of N,N'-bis(2-chloroethyl)oxamide with a substituted diethylamine. The core of the ambenonium structure is the oxamide (B166460) linker connecting two substituted ammonium (B1175870) groups.
A general synthetic scheme for ambenonium analogues can be conceptualized as follows:
Preparation of the Oxamide Core: The synthesis typically starts with the formation of an oxamide structure. This can be achieved by reacting oxalyl chloride with an appropriate amine.
Introduction of the Diethylaminoethyl Groups: The oxamide is then reacted with a precursor that introduces the N,N-diethylethanamine moieties.
Quaternization: The final step involves the quaternization of the tertiary amine groups with a suitable alkylating agent, such as 2-chlorobenzyl chloride, to yield the bis-quaternary ammonium structure characteristic of ambenonium.
In a study focused on developing derivatives, a series of ambenonium analogues were synthesized. nih.gov This involved the preparation of various diamines which were then incorporated into the ambenonium scaffold. The synthesis of these analogues allows for a systematic investigation of how structural modifications influence biological activity.
Rational Design and Synthesis of Ambenonium Derivatives for Mechanistic Probes
The rational design of ambenonium derivatives has been a key strategy to probe its binding mechanism and to develop new therapeutic agents. nih.gov A significant challenge with ambenonium is its bisquaternary structure, which limits its ability to cross the blood-brain barrier. nih.gov
To address the poor central nervous system penetration of ambenonium, researchers have synthesized tertiary amine analogues. nih.gov The rationale behind this approach is that the neutral, more lipophilic nature of tertiary amines may facilitate passage across the blood-brain barrier compared to the permanently charged quaternary amines. nih.govnih.gov
In one such study, tertiary amine derivatives of ambenonium were synthesized and evaluated. nih.gov However, these derivatives were found to be significantly less potent than the parent compound, with a more than 1000-fold decrease in activity. nih.gov
Table 1: Comparison of Ambenonium and its Tertiary Amine Analogues
| Compound | Structure | Key Feature | Blood-Brain Barrier Penetration |
| Ambenonium | Bis-quaternary ammonium | Permanently charged | Poor |
| Tertiary Amine Analogue | Bis-tertiary amine | Capable of being uncharged | Potentially enhanced |
To gain deeper insights into the binding interactions of ambenonium with its target, acetylcholinesterase, constrained cyclic analogues have been designed and synthesized. nih.gov By incorporating the diamine functionalities into cyclic structures, researchers aim to reduce the conformational flexibility of the molecule. This can lead to a more defined orientation in the binding site, potentially enhancing specificity and affinity.
The synthesis of these constrained analogues involves incorporating the diamine portions of the ambenonium structure into various cyclic moieties. nih.gov The biological evaluation of these compounds provides valuable data for understanding the spatial requirements of the enzyme's active site.
Structure-Activity Relationship (SAR) Studies within the Ambenonium Series
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how different chemical features of a molecule contribute to its biological effect. mdpi.com For the ambenonium series, SAR studies have been crucial in identifying the key structural motifs responsible for its high affinity as a cholinesterase inhibitor. nih.gov
Key findings from SAR studies on ambenonium and its derivatives include:
The Importance of the Bis-quaternary Structure: The two quaternary ammonium groups are critical for high-affinity binding to the anionic sites of acetylcholinesterase. The conversion to tertiary amines leads to a dramatic loss of potency. nih.gov
The Role of the Oxamide Linker: The length and nature of the linker connecting the two ammonium centers are important for optimal interaction with the enzyme.
These SAR studies, often complemented by molecular modeling and docking simulations, have provided a detailed picture of the interactions between ambenonium and acetylcholinesterase at the molecular level. nih.gov
Table 2: Summary of Key Structural Features and Their Impact on Activity
| Structural Feature | Modification | Impact on Activity | Reference |
| Quaternary Ammonium Groups | Conversion to Tertiary Amines | >1000-fold decrease | nih.gov |
| Diamine Linker | Incorporation into Cyclic Structures | Altered specificity and potency | nih.gov |
Future Directions and Emerging Research Perspectives on Ambenonium Chloride Tetrahydrate
Rational Design of Novel Ambenonium-Based Scaffolds with Tuned Selectivity and Potency
The core structure of ambenonium (B1664838), a symmetrical oxalamide-based bis-quaternary ammonium (B1175870) salt, provides a foundational scaffold for rational drug design. wikipedia.org Future research is focusing on modifying this scaffold to create analogues with enhanced selectivity and potency. The goal is to develop compounds that can more effectively differentiate between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), or target specific isoforms of these enzymes. nih.govfrontiersin.org
The rationale for developing selective BChE inhibitors, for instance, is based on the observation that as diseases like Alzheimer's progress, AChE activity decreases while BChE activity increases, making BChE a more relevant therapeutic target in later stages. frontiersin.org
Research into the design of other bis-quaternary and related cholinesterase inhibitors offers a roadmap for ambenonium-based drug development. nih.govnih.gov Structure-activity relationship (SAR) studies have identified key molecular features that determine inhibitory strength and selectivity. For example, in the design of uncharged bis-oxime antidotes, modifying the central heterocyclic core and the attached oxime groups led to significant improvements in reactivation efficacy for OP-inhibited AChE. nih.gov Similarly, research on triazole-based inhibitors has shown that specific substitutions on the triazole ring can yield compounds with excellent and selective inhibition of either AChE or BChE. mdpi.com
Key strategies for designing novel ambenonium-based scaffolds include:
Modification of the Linker Chain: Altering the length and flexibility of the diamine linker connecting the two quaternary ammonium groups can influence binding affinity and selectivity.
Substitution on the Benzyl Rings: Introducing different functional groups on the 2-chlorobenzyl moieties can modulate hydrophobic and electronic interactions within the enzyme's active site.
Asymmetrical Designs: Creating asymmetrical analogues, where the two ends of the molecule are different, could lead to novel binding modes and improved selectivity.
Molecular modeling and X-ray crystallography of inhibitor-enzyme complexes are crucial tools in this process, providing insights into the specific interactions, such as cation-π stacking, that stabilize the inhibitor within the enzyme's active site gorge. nih.govmdpi.comresearchgate.net
Table 1: Examples of Rationally Designed Cholinesterase Inhibitors and Key Findings
| Inhibitor Class | Core Structure | Key Design Principle | Outcome/Finding | Reference |
|---|---|---|---|---|
| Bis-oximes | Saturated Heterocycle | Creation of uncharged, conformationally diverse zwitterions. | Improved in vitro reactivation of organophosphate-inhibited AChE. | nih.gov |
| Triazolium Salts | Naphtho- and Thienobenzo-triazoles | Synthesis of charged triazolium derivatives. | Excellent dual inhibition of both AChE and BChE, with cation-π interactions identified as key for stability. | mdpi.com |
| 4-Aminoquinolines | Quinolone | Identification of a simple, potent core for further modification. | Small hydrophobic groups at specific positions improved binding affinity through hydrophobic contacts. | peerj.com |
Integration of Omics Technologies in Understanding Cholinergic System Response to Inhibition
The advent of "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—offers an unprecedented opportunity to understand the systems-level response to cholinergic inhibition by drugs like ambenonium. Instead of focusing on a single enzyme, these approaches provide a holistic view of the cellular and organismal changes that occur.
A key area of future research is applying these technologies to elucidate the broader consequences of inhibiting AChE. For example, a recent study using multi-omic profiling on guinea pigs exposed to soman, an organophosphorus AChE inhibitor, revealed significant alterations in the endocannabinoid system. springermedizin.de This research identified the upregulation of cannabinoid receptor 1 (CB1R) pathways and disruption of 2-arachidonoylglycerol (B1664049) (2-AG) metabolism as key drivers of cognitive dysfunction, a finding that would have been missed by traditional targeted assays. springermedizin.de
Applying similar integrated multi-omic approaches to study the effects of ambenonium could:
Identify Novel Biomarkers: Changes in protein expression (proteomics) or metabolite levels (metabolomics) could serve as biomarkers for therapeutic efficacy or off-target effects.
Uncover Compensatory Mechanisms: The body may adapt to chronic AChE inhibition by altering the expression of other genes and proteins. Transcriptomics can reveal these adaptive changes in the cholinergic and other related systems.
Elucidate Off-Target Effects: By analyzing global changes in cellular pathways, researchers can identify unintended molecular interactions that may contribute to side effects.
Inform Personalized Medicine: Pharmacogenomic studies can identify genetic variations (e.g., in APOE genotype) that influence an individual's response to cholinesterase inhibitors, paving the way for more tailored treatment strategies. frontiersin.org
Advancements in High-Throughput Screening for Next-Generation Cholinesterase Modulators
Discovering the next generation of cholinesterase modulators, including novel ambenonium analogues, relies heavily on advancements in high-throughput screening (HTS). HTS allows for the rapid testing of vast libraries of chemical compounds to identify those with desired biological activity. nih.govmdpi.com
Modern HTS platforms have evolved significantly, incorporating automation, miniaturization, and sophisticated analytical techniques to improve speed and accuracy. nih.gov For cholinesterase inhibitor discovery, several HTS assay formats are employed:
Enzyme-Based Assays: These assays directly measure the activity of purified recombinant AChE or BChE in the presence of test compounds. wikipedia.org
Cell-Based Assays: Using cell lines like human neuroblastoma (SH-SY5Y) cells, these assays provide a more physiologically relevant context by measuring AChE inhibition within a cellular environment. wikipedia.org
Assays with Metabolic Activation: To identify compounds that only become active after being processed by the body, some HTS systems incorporate liver microsomes to simulate metabolic activation. wikipedia.org
A significant emerging trend is the use of HTS to find not just inhibitors, but also positive allosteric modulators (PAMs). nih.gov These molecules bind to a site on the enzyme different from the active site and increase its catalytic activity. Such compounds could be used to boost the function of remaining uninhibited AChE, offering a novel therapeutic strategy. nih.gov
Table 2: High-Throughput Screening (HTS) Assay Types for Cholinesterase Modulators
| Assay Type | Description | Advantage | Reference |
|---|---|---|---|
| Enzyme-Based (Recombinant) | Measures inhibition of purified human AChE with fluorescence or colorimetric detection. | Direct, clean measurement of enzyme inhibition. | wikipedia.org |
| Cell-Based (e.g., SH-SY5Y) | Measures AChE activity within a human neuroblastoma cell line. | Higher physiological relevance, accounts for cell permeability. | wikipedia.org |
| Metabolic Activation Combo | Combines recombinant AChE with liver microsomes. | Identifies pro-drugs that require metabolic activation to become inhibitors. | wikipedia.org |
| PAM Screening | Screens for compounds that increase, rather than decrease, AChE catalytic activity. | Identifies novel therapeutic candidates that enhance enzyme function. | nih.gov |
Leveraging Computational Chemistry and Artificial Intelligence for Predictive Design of Analogues
Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery by enabling the predictive design of new molecules. nih.gov These technologies can significantly shorten development timelines and reduce costs compared to traditional experimental screening. nih.gov For cholinesterase inhibitors, machine learning (ML) models are being trained on large datasets of known compounds to predict the bioactivity of novel chemical structures. drugbank.compatsnap.com
The process typically involves:
Dataset Compilation: A large dataset of molecules with known AChE inhibitory activity is assembled from databases like ChEMBL. drugbank.com
Descriptor Calculation: For each molecule, hundreds of molecular descriptors (e.g., size, shape, charge distribution) are calculated. drugbank.com
Model Training: Various ML algorithms, such as Light Gradient Boosting Machine (LightGBM) and XGBoost, are trained on the dataset to learn the complex relationships between molecular structure and inhibitory activity. drugbank.compatsnap.com These models have demonstrated high predictive accuracy, often exceeding 94%. drugbank.compatsnap.com
Virtual Screening: The trained model is then used to rapidly screen vast virtual libraries of new compounds, identifying the most promising candidates for synthesis and experimental testing. nih.gov
Identification of Unexplored Biochemical Pathways and Receptor Interactions Influenced by Ambenonium Chloride Tetrahydrate
While the primary action of ambenonium is AChE inhibition, future research will likely uncover a more complex pharmacological profile. There is growing evidence that cholinesterase inhibitors can have effects beyond simply increasing acetylcholine (B1216132) levels. nih.govnih.gov
Non-Cholinergic Functions of AChE: Research suggests that AChE itself may have non-cholinergic roles, such as influencing the beta-amyloid protein cascade implicated in Alzheimer's disease. nih.gov Inhibiting the enzyme could therefore have downstream effects on these other pathways.
Interactions with Other Receptors: As a quaternary ammonium compound, ambenonium may interact with other receptors and ion channels. Studies on similar quaternary ammonium cholinesterase inhibitors have shown they can have diverse inhibitory actions on nicotinic acetylcholine receptors (nAChRs) themselves, acting as open channel blockers or allosteric effectors. nih.gov This suggests that ambenonium's full mechanism of action may involve direct modulation of nAChR function, independent of its enzymatic inhibition.
Influence on Other Neurotransmitter Systems: The cholinergic system is intricately linked with other neurotransmitter systems. Prolonged modulation of cholinergic tone by ambenonium could lead to adaptive changes in dopaminergic, serotonergic, or other systems, which could be relevant to both therapeutic effects and side effect profiles. nih.gov Furthermore, cholinergic signaling in specific brain regions like the cerebellum has been shown to be important for the coordination of voluntary movements and may involve non-motor processes related to attention and motivation. nih.gov Exploring these unexplored pathways and receptor interactions will be critical for a complete understanding of ambenonium's pharmacology and for identifying potential new therapeutic applications.
Q & A
Basic Research Questions
Q. How can researchers determine the hydration state of Ambenonium chloride tetrahydrate?
- Methodological Answer : Use variable-temperature powder X-ray diffraction (VT-PXRD) and thermogravimetric analysis (TGA) to monitor phase transitions and water loss. VT-PXRD identifies structural changes between hydrates, while TGA quantifies mass loss at specific temperatures. Solubility studies under controlled humidity and temperature can further corroborate hydration stability .
Q. What analytical techniques confirm the chemical structure and purity of this compound?
- Methodological Answer : Combine Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, nuclear magnetic resonance (NMR) for molecular structure validation, and inductively coupled plasma mass spectrometry (ICP-MS) to assess ionic purity. High-performance liquid chromatography (HPLC) ensures absence of degradation products .
Q. What synthesis methods are optimal for producing high-purity this compound?
- Methodological Answer : Recrystallize from aqueous solutions under controlled temperature (e.g., 25–30°C) to favor tetrahydrate formation. Monitor supersaturation levels to avoid anhydrate or dihydrate impurities. Use vacuum filtration and desiccators with humidity control (e.g., 20–30% RH) for post-synthesis drying .
Advanced Research Questions
Q. How can phase transformations of this compound during formulation be mitigated?
- Methodological Answer : Control water activity in excipient matrices (e.g., using hygroscopic agents like silica) to stabilize the tetrahydrate form. Avoid temperatures above 40°C during processing, as thermal studies show irreversible transitions to lower hydrates. Real-time moisture sorption analysis guides excipient selection .
Q. What experimental approaches resolve contradictions in solubility data for this compound?
- Methodological Answer : Standardize solubility measurements by specifying hydration state (via TGA), temperature (±0.1°C), and ionic strength. Use dynamic light scattering (DLS) to detect colloidal aggregates that may skew results. Cross-validate with computational models (e.g., COSMO-RS) to predict solubility under varying conditions .
Q. How does the hydration state of Ambenonium chloride influence its reactivity in catalytic or biological systems?
- Methodological Answer : Compare catalytic activity or ion-release kinetics of tetrahydrate vs. anhydrate forms using kinetic assays (e.g., UV-Vis for enzymatic inhibition). For biological studies, employ ion-selective electrodes to track manganese/chloride release rates, correlating with hydration-dependent dissolution profiles .
Q. What strategies prevent hydrate-induced corrosion in metal-based systems containing this compound?
- Methodological Answer : Maintain relative humidity (RH) below 20% to stabilize the less corrosive dihydrate form. Use corrosion inhibitors (e.g., benzotriazole) in solution-phase applications. Electrochemical impedance spectroscopy (EIS) monitors corrosion rates under controlled RH and temperature .
Q. How do excipients modulate the stability of this compound in solid dosage forms?
- Methodological Answer : Conduct excipient compatibility studies using isothermal calorimetry (ITC) to detect hydrate-excipient interactions. Pair with X-ray photoelectron spectroscopy (XPS) to analyze surface hydration changes. Excipients like microcrystalline cellulose reduce water mobility, stabilizing the tetrahydrate .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
